

Application Notes: Utilizing LAE120 in Combination Therapy Studies

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Compound of Interest

Compound Name: *Antitumor agent-120*

Cat. No.: *B2600699*

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Introduction

The term "**Antitumor agent-120**" can refer to several distinct investigational compounds. This document focuses on LAE120, a novel, allosteric, and highly potent inhibitor of Ubiquitin-Specific Protease 1 (USP1).^{[1][2]} USP1 plays a critical role in DNA damage tolerance and repair pathways, including the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways.^[1] Inhibition of USP1 has emerged as a promising therapeutic strategy for tumors with deficiencies in other DNA repair mechanisms, particularly those with homologous recombination deficiency (HRD), such as cancers harboring BRCA1/2 mutations.^[1]

LAE120 has demonstrated significant potential both as a monotherapy and in combination with other agents, most notably PARP (Poly ADP-ribose polymerase) inhibitors like Olaparib.^[1] The combination of a USP1 inhibitor and a PARP inhibitor leverages the principle of synthetic lethality, where the simultaneous inhibition of two distinct DNA repair pathways leads to cancer cell death, while individual inhibition is less effective.^[3] This approach is particularly promising for overcoming resistance to PARP inhibitors, a significant challenge in clinical settings.^{[1][4]}

These application notes provide an overview of the preclinical data for LAE120 and detailed protocols for its use in combination therapy studies, intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of LAE120, both as a single agent and in combination with the PARP inhibitor Olaparib.

Table 1: In Vitro Activity of LAE120

Target/Cell Line	Assay Type	Metric	Value (nM)	Reference
USP1 Enzyme	Biochemical Assay	IC ₅₀	5.6	[1]
MDA-MB-436 (Breast Cancer, BRCA1 mutant)	Cell Proliferation	IC ₅₀	19	[1]
K562 (Leukemia)	Cell Proliferation	IC ₅₀	38	[1]
NCI-H1792 (Lung Cancer)	Cell Proliferation	IC ₅₀	69	[1]

Table 2: In Vivo Antitumor Efficacy of LAE120 in MDA-MB-436 Xenograft Model

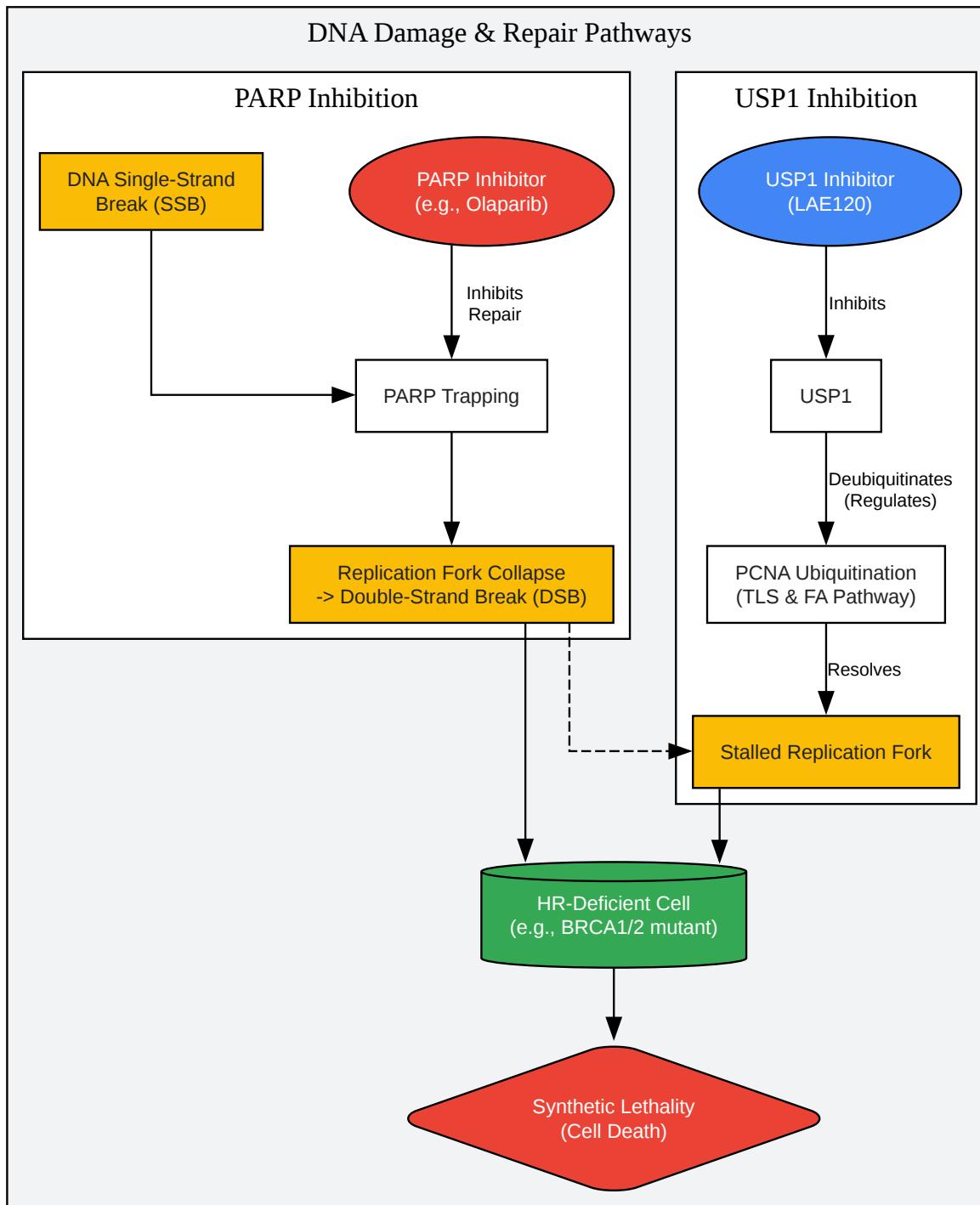
Treatment	Dose & Schedule	Metric	Value (%)	Reference
Monotherapy				
LAE120	10 mg/kg, BID	TGI	88	[1]
LAE120	25 mg/kg, BID	TGI	106	[1]
Combination Therapy				
LAE120 + Olaparib	5 mg/kg, BID + 50 mg/kg, QD	TGI	110	[1]

- IC₅₀: Half-maximal inhibitory concentration.

- TGI: Tumor Growth Inhibition. A TGI of 100% indicates complete tumor stasis, while a value >100% indicates tumor regression.
- BID: Bis in die (twice a day).
- QD: Quaque die (once a day).

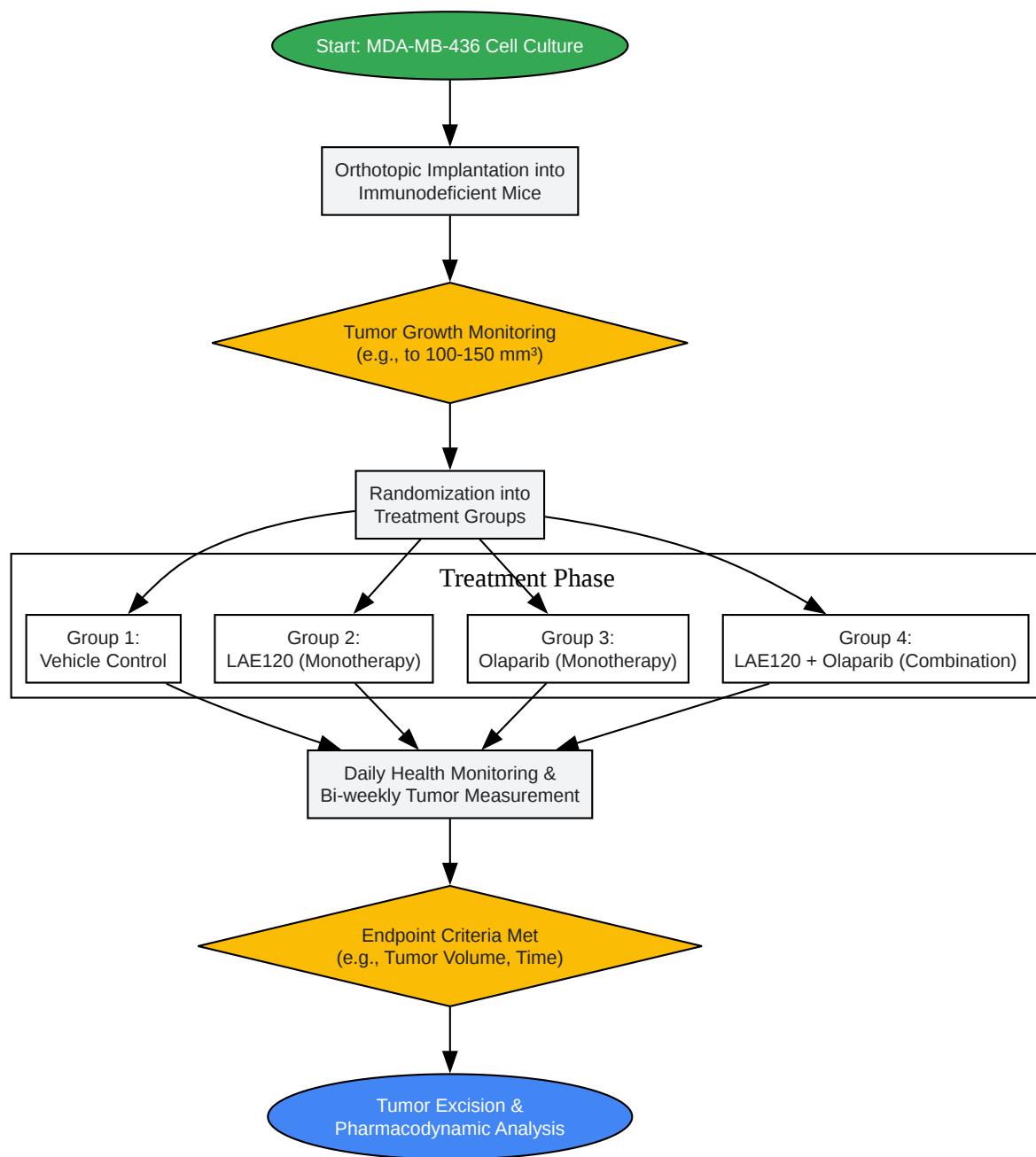
Mandatory Visualizations

Diagram 1: Synergistic Mechanism of USP1 and PARP Inhibition

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Caption: Synergistic mechanism of USP1 (LAE120) and PARP inhibitors in HR-deficient cancer cells.

Diagram 2: Experimental Workflow for In Vivo Combination Study

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Caption: Workflow for a preclinical in vivo study of LAE120 in combination with a PARP inhibitor.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of LAE120 in combination with a PARP inhibitor.

Protocol 1: In Vitro Cell Proliferation Assay

This protocol is designed to determine the IC_{50} values of LAE120 and Olaparib, alone and in combination, and to assess synergy. The MDA-MB-436 cell line, which has a BRCA1 mutation, is a suitable model.[1][5]

Materials:

- MDA-MB-436 cells[5]
- Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- LAE120 and Olaparib
- DMSO (for stock solutions)
- 96-well clear, flat-bottom cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer plate reader

Procedure:

- Cell Seeding:
 - Culture MDA-MB-436 cells according to standard protocols.
 - Trypsinize and count the cells. Seed 2,000-5,000 cells per well in 90 μ L of complete growth medium into 96-well plates.[6]

- Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.[6]
- Compound Preparation and Treatment:
 - Prepare 10 mM stock solutions of LAE120 and Olaparib in DMSO.
 - Create a dose-response matrix. For single-agent curves, prepare 10-point, 3-fold serial dilutions of each compound in culture medium. For combination studies, prepare a matrix of varying concentrations of both LAE120 and Olaparib.
 - Add 10 µL of the diluted compounds to the appropriate wells. Include vehicle control (DMSO) wells.
- Incubation:
 - Incubate the plates for 72-120 hours at 37°C, 5% CO₂.[6]
- Viability Measurement:
 - Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
 - Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle-treated controls (representing 100% viability).
 - Plot dose-response curves and calculate IC₅₀ values using non-linear regression (e.g., log(inhibitor) vs. response) in software like GraphPad Prism.
 - For combination studies, calculate synergy scores using a model such as the Bliss independence or Loewe additivity model.

Protocol 2: In Vivo Xenograft Study

This protocol describes the establishment of a cell line-derived xenograft (CDX) model to evaluate the antitumor efficacy of LAE120 in combination with Olaparib.[1][7]

Materials:

- 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
- MDA-MB-436 cells
- Matrigel (or similar basement membrane matrix)
- LAE120 and Olaparib formulations for oral gavage (e.g., in 0.5% methylcellulose)
- Vehicle control for formulations
- Calipers for tumor measurement
- Standard animal housing and surgical supplies

Procedure:

- Cell Preparation and Implantation:
 - Harvest MDA-MB-436 cells during their logarithmic growth phase.
 - Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of $5-10 \times 10^7$ cells/mL.
 - Inject 100 μ L of the cell suspension ($5-10 \times 10^6$ cells) orthotopically into the mammary fat pad of each mouse.[8][9]
- Tumor Monitoring and Randomization:
 - Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
- Treatment Administration:
 - Group 1 (Vehicle): Administer the vehicle solution on the same schedule as the treatment groups.
 - Group 2 (LAE120 Monotherapy): Administer LAE120 at a dose of 5 mg/kg, twice daily (BID), via oral gavage.[1]
 - Group 3 (Olaparib Monotherapy): Administer Olaparib at a dose of 50 mg/kg, once daily (QD), via oral gavage.[1]
 - Group 4 (Combination Therapy): Administer LAE120 (5 mg/kg, BID) and Olaparib (50 mg/kg, QD).[1]
 - Continue treatment for a predetermined period (e.g., 21-28 days) or until endpoint criteria are met.
- Efficacy and Tolerability Assessment:
 - Continue to measure tumor volumes and body weights 2-3 times per week.
 - Monitor the general health and behavior of the animals daily.
 - The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
- Endpoint and Analysis:
 - At the end of the study, euthanize mice and excise tumors.
 - Tumor weight can be measured as a secondary endpoint.
 - Tumor tissue can be flash-frozen or fixed in formalin for subsequent pharmacodynamic analyses (e.g., Western blot for DNA damage markers like γH2AX).

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